7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Overview
Description
7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-c]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The imidazo[1,5-c]pyrimidine scaffold is known for its versatility and has been extensively studied for its applications in drug development and other scientific research areas.
Scientific Research Applications
7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Safety and Hazards
The safety information for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been reported to have a broad range of biological properties . They have been used in various research areas, including the pharmaceutical field .
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazo[1,2-a]pyridines, have shown a broad range of biological activities . They have been reported to show anticancer activities against breast, prostate, and lung cancer lines .
Biochemical Pathways
Compounds with similar structures, such as 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, have been reported to act synergistically with phosphatidylinositol 3-kinase (pi3k) inhibitors for the treatment of cancer . This suggests that these compounds may affect the PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration .
Result of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to show anticancer activities . This suggests that these compounds may induce cell death or inhibit cell proliferation in cancer cells .
Biochemical Analysis
Biochemical Properties
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream signaling pathways. For instance, this compound can act as an inhibitor of certain kinases, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation of substrate proteins. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular function and induction of apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biological effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, certain transporters may actively transport this compound into the cytoplasm, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspolar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted imidazo[1,5-c]pyrimidines, which can be further utilized in medicinal chemistry and other applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another class of imidazo-pyrimidine compounds with similar structural features but different biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics and medicinal chemistry.
Uniqueness
7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYLSFUALTNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363367 | |
Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14509-66-1 | |
Record name | 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14509-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the context of the research on Aplysina sponges?
A1: The research paper identifies this compound (3) as a known compound isolated alongside several other novel and known compounds from an Aplysina species sponge. The authors propose that this compound could be a bioconversion product of aerophobin-1 (7) when cleaved at the C-8–C-9 bond during the sponge's chemical defense mechanisms []. This suggests a potential pathway for the formation of this compound within the sponge and its possible role in the organism's defense strategy.
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